

6-Azido-9H-purine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 6-Azido-9H-purine

Cat. No.: B15488090

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CAS Number: 7086-34-2 Molecular Weight: 161.12 g/mol

This technical guide provides an in-depth overview of **6-Azido-9H-purine**, a versatile purine analog of significant interest to researchers in chemical biology, drug discovery, and molecular biology. This document details its chemical properties, synthesis, and key applications, including its use as a photoaffinity label and a component in click chemistry reactions.

Chemical and Physical Properties

Property	Value
CAS Number	7086-34-2[1]
Molecular Formula	C ₅ H ₃ N ₇
Molecular Weight	161.12 g/mol [1]
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO and DMF

Synthesis of 6-Azido-9H-purine

The synthesis of **6-Azido-9H-purine** is typically achieved through the nucleophilic substitution of a suitable precursor, most commonly 6-chloro-9H-purine.

Experimental Protocol: Synthesis from 6-Chloro-9H-purine

This protocol describes a common method for the synthesis of **6-Azido-9H-purine**.

Materials:

- 6-Chloro-9H-purine
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)
- Deionized water
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Round-bottom flask
- Condenser
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 6-chloro-9H-purine in DMF.

- Add an excess of sodium azide to the solution.
- Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Quench the reaction by adding deionized water.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with deionized water and brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by silica gel column chromatography to obtain pure **6-Azido-9H-purine**.

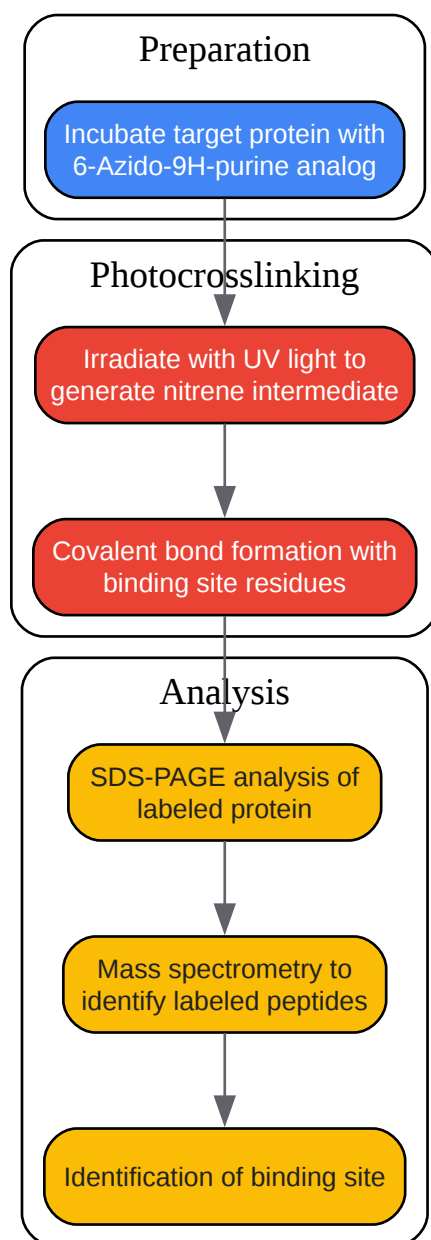
Applications in Research

The unique chemical properties of **6-Azido-9H-purine**, particularly the presence of the azido group, make it a valuable tool in various biochemical and molecular biology applications.

Photoaffinity Labeling

The azido group on the purine ring allows **6-Azido-9H-purine** to function as a photoaffinity label. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, typically amino acid residues within the binding pocket of a protein. This property is exploited to identify and characterize protein-ligand interactions, particularly for ATP-binding proteins.

Experimental Workflow for Photoaffinity Labeling:



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Workflow for photoaffinity labeling experiments.

Click Chemistry

The azide functionality of **6-Azido-9H-purine** makes it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and specific conjugation of **6-Azido-9H-purine** to molecules containing a terminal alkyne. This is particularly useful for attaching reporter

molecules, such as fluorophores or biotin, for visualization or affinity purification of target biomolecules.

Experimental Protocol for Click Chemistry:

This protocol outlines a general procedure for conjugating an alkyne-containing reporter molecule to a biomolecule that has been modified with **6-Azido-9H-purine**.

Materials:

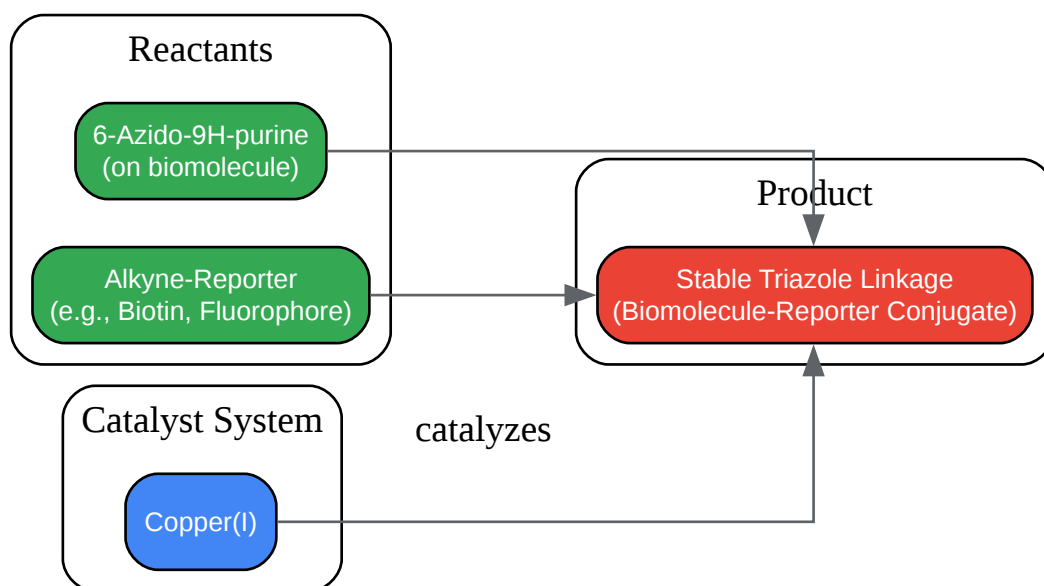
- Azide-modified biomolecule (e.g., protein labeled with a 6-azido-purine analog)
- Alkyne-containing reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
- Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

- Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.
- Prepare stock solutions of the alkyne-reporter, CuSO_4 , sodium ascorbate, and TBTA.
- In a reaction tube, combine the azide-modified biomolecule and the alkyne-reporter.
- Add the TBTA ligand to the reaction mixture.
- Add CuSO_4 to the mixture.
- Initiate the reaction by adding freshly prepared sodium ascorbate.
- Incubate the reaction at room temperature with gentle agitation. Reaction times can vary from 30 minutes to several hours.

- The resulting conjugate can then be purified or directly used for downstream applications such as SDS-PAGE analysis, Western blotting, or affinity purification.

Logical Relationship in a Click Chemistry Experiment:



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Core components of a CuAAC click chemistry reaction.

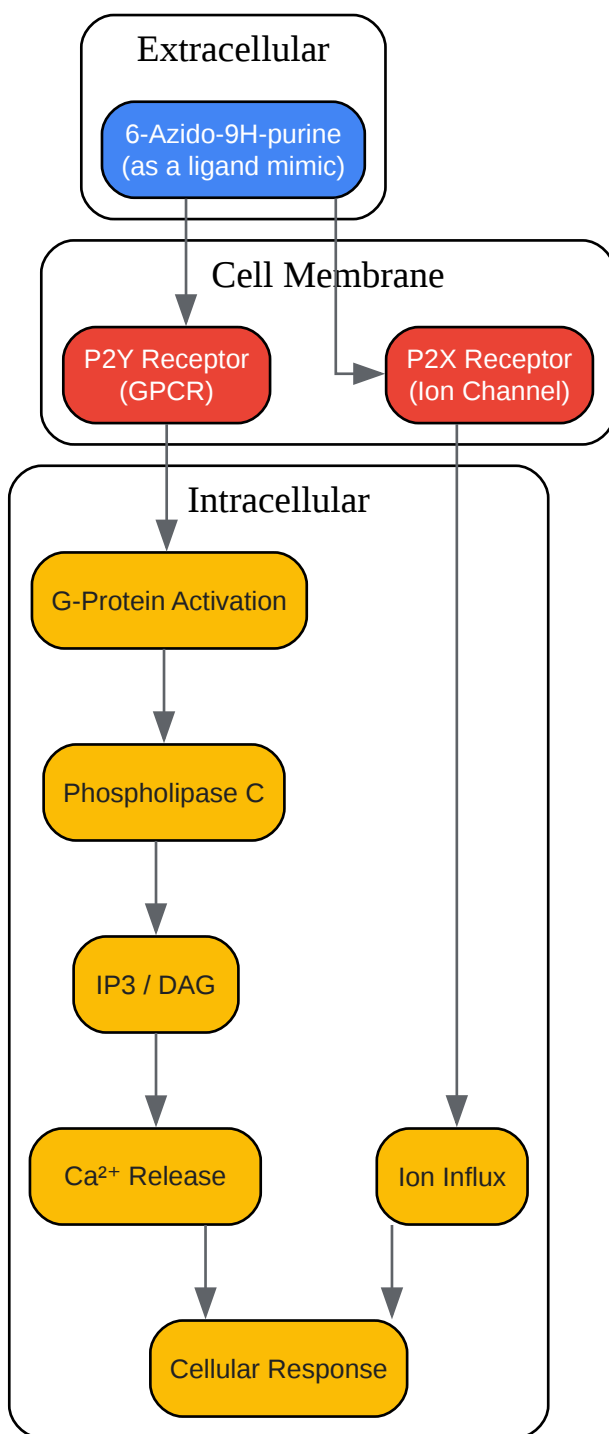
Potential Biological Significance and Signaling Pathways

As a purine analog, **6-Azido-9H-purine** has the potential to interact with a wide range of biological targets that recognize endogenous purines like adenine and guanine. These include enzymes involved in nucleic acid metabolism and purinergic receptors, which are crucial for cell signaling.

Purinergic Signaling: Purinergic signaling involves the release of purine nucleotides (like ATP) and nucleosides (like adenosine) into the extracellular space, where they bind to specific purinergic receptors on the cell surface. This signaling cascade is involved in a multitude of physiological processes, including neurotransmission, inflammation, and cell proliferation.

Given its structural similarity to adenine, 6-azidoadenine (a derivative of **6-Azido-9H-purine**) could potentially act as a probe for purinergic receptors, particularly the P1 (adenosine) and P2 (ATP/ADP) receptor families. Photoaffinity labeling studies using 6-azido-purine analogs could help in identifying the specific receptor subtypes and their ligand-binding domains.

Hypothetical Signaling Pathway Interaction:



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Potential interaction with purinergic signaling pathways.

Conclusion

6-Azido-9H-purine is a powerful and versatile chemical tool for researchers. Its ability to participate in photoaffinity labeling and click chemistry reactions allows for the robust investigation of protein-ligand interactions and the development of sophisticated biochemical assays. As research into purine-binding proteins and purinergic signaling continues to expand, the utility of **6-Azido-9H-purine** and its derivatives is poised to grow, offering new avenues for discovery in both basic and applied sciences.

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References

- 1. researchgate.net [researchgate.net]
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